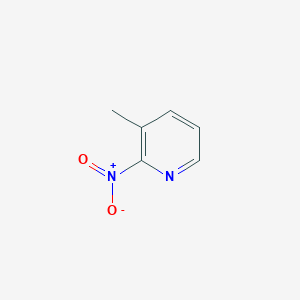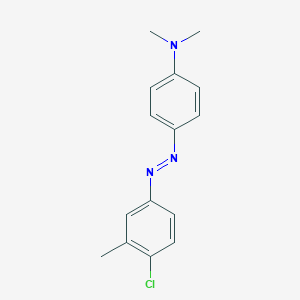
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene (CMDA) is a synthetic azo dye that has been widely used in scientific research. It is a yellow-orange powder that is soluble in organic solvents such as ethanol and chloroform. CMDA is a useful tool for studying the biochemical and physiological effects of azo dyes on living organisms.
Mechanism Of Action
The mechanism of action of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce oxidative stress and to activate signaling pathways that are involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to have a range of biochemical and physiological effects on living organisms. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce liver damage, kidney damage, and oxidative stress in rats. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been shown to alter the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Advantages And Limitations For Lab Experiments
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has several advantages as a research tool, including its high solubility in organic solvents, its stability under normal laboratory conditions, and its ability to induce DNA damage and mutagenesis. However, 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene also has several limitations, including its toxicity to living organisms, its potential for environmental contamination, and its limited solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds. One area of interest is the development of new synthetic methods for 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene that are more efficient and environmentally friendly. Another area of interest is the development of new assays for measuring the toxicity and mutagenicity of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene in living organisms. Finally, there is a need for more research on the biochemical and physiological effects of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds, particularly in humans and other primates.
Synthesis Methods
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be synthesized by the diazotization of 4-chloro-3-methylaniline and subsequent coupling with dimethylamine. The reaction takes place in an acidic medium and requires careful control of the temperature and pH. The yield of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be improved by using a catalyst such as copper sulfate.
Scientific Research Applications
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been used in a wide range of scientific research applications, including the study of DNA damage, mutagenesis, and carcinogenesis. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce DNA damage in vitro and in vivo, and to promote the development of liver tumors in rodents. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been used as a model compound for studying the metabolism and toxicity of azo dyes in humans and animals.
properties
CAS RN |
17010-59-2 |
|---|---|
Product Name |
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene |
Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3 |
InChI Key |
XWOYTDRGTBUBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
synonyms |
4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







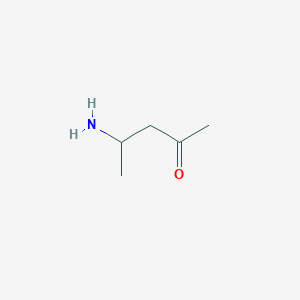
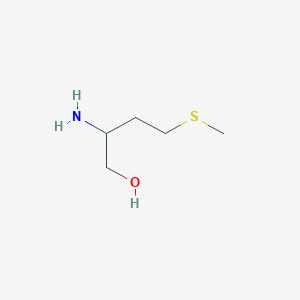
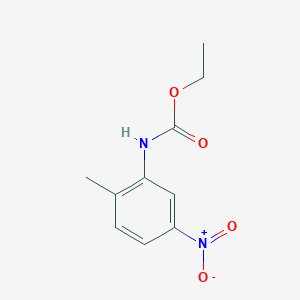

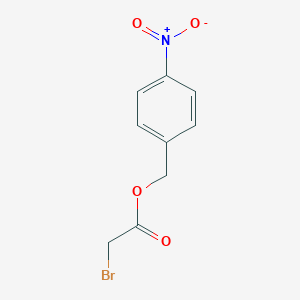
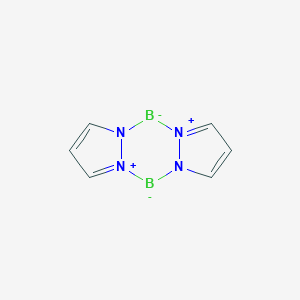
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
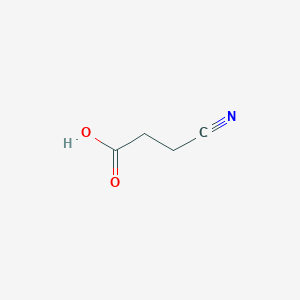
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
